N-(3-Aminophenyl)-2-(4-methylphenoxy)acetamide

Description

Structural Overview and Classification

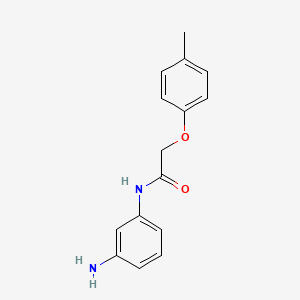

N-(3-Aminophenyl)-2-(4-methylphenoxy)acetamide belongs to the phenoxyacetamide class of organic compounds, representing a sophisticated molecular structure that incorporates multiple functional groups within a single framework. The compound features a molecular formula of C₁₅H₁₆N₂O₂ and possesses a molecular weight of 256.30 grams per mole. The structural architecture consists of three primary components: an aminophenyl moiety positioned at the meta location, an acetamide linkage serving as the central connecting unit, and a methylphenoxy group that provides the compound with its distinctive chemical characteristics.

The compound's classification within organic chemistry places it firmly in the category of aromatic amides, specifically those containing phenolic and amino functionalities. This dual functionality contributes significantly to the compound's chemical reactivity and potential for forming hydrogen bonds, which influences its physical properties and molecular interactions. The presence of both electron-donating and electron-withdrawing groups creates an interesting electronic distribution throughout the molecule, affecting its overall chemical behavior and stability profiles.

The three-dimensional molecular architecture reveals a complex spatial arrangement where the amino group attached to the phenyl ring can participate in various intermolecular interactions. The acetamide functional group provides both hydrogen bond donor and acceptor sites, creating multiple opportunities for molecular recognition and binding interactions. The methylphenoxy component introduces additional steric considerations that influence the compound's conformational preferences and overall molecular geometry.

Historical Context and Discovery

The development of phenoxyacetamide derivatives, including this compound, represents part of a broader research effort into acetamide-containing compounds that began gaining significant attention in pharmaceutical and chemical research communities. The phenoxyacetamide scaffold has been recognized for its versatility in chemical synthesis and its potential for modification to create compounds with diverse biological and chemical properties.

Historical investigations into phenoxy derivatives have revealed their significant pharmaceutical potential, with researchers discovering that the phenoxy moiety can enhance the likelihood of compounds matching specific molecular targets while ensuring selectivity and improving interaction capabilities. The systematic exploration of phenoxyacetamide derivatives emerged from the recognition that these compounds could serve as platforms for developing new chemical entities with improved properties compared to their parent structures.

The specific discovery and characterization of this compound occurred within the context of broader research programs focused on understanding structure-activity relationships within the phenoxyacetamide family. The compound's synthesis and initial characterization were achieved through standard organic chemistry methodologies, involving the coupling of appropriate precursor molecules under controlled reaction conditions.

Nomenclature and Identification Codes

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming organic compounds containing multiple functional groups. The name specifically indicates the presence of an amino group at the meta position of the phenyl ring attached to the nitrogen atom of the acetamide group, while the phenoxy portion contains a methyl substituent at the para position.

Alternative naming conventions for this compound include N-(3-Aminophenyl)-2-(p-tolyloxy)acetamide, which emphasizes the para-tolyl nature of the methylphenoxy group. This alternative nomenclature provides additional clarity regarding the substitution pattern and can be useful in certain chemical contexts where emphasis on the tolyl group is preferred.

The compound has been assigned multiple identification codes within various chemical databases and registry systems. These identification codes serve as unique identifiers that facilitate communication between researchers and ensure accurate reference to the specific compound across different platforms and publications. The standardized naming system ensures that researchers worldwide can unambiguously identify and reference this particular molecular structure.

Chemical Registry Information (CAS: 1016512-71-2)

The compound has been catalogued in major chemical databases, including PubChem, where it carries the identifier CID 20118129. This database entry contains comprehensive structural information, molecular properties, and related chemical data that researchers can access for reference purposes. The PubChem database provides both two-dimensional and three-dimensional structural representations that facilitate understanding of the compound's molecular geometry and spatial arrangements.

Additional database identifiers include various supplier-specific codes that commercial chemical companies use for inventory management and ordering purposes. The compound has been assigned identifier AKOS000154892 within certain commercial chemical catalogues. These multiple identification systems ensure that researchers can locate and obtain the compound from various sources while maintaining accurate identification across different supply chains.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1016512-71-2 |

| PubChem Compound Identifier | 20118129 |

| Molecular Formula | C₁₅H₁₆N₂O₂ |

| Molecular Weight | 256.30 g/mol |

| Commercial Identifier | AKOS000154892 |

Position within Phenoxyacetamide Family of Compounds

This compound occupies a distinctive position within the broader phenoxyacetamide family, representing one of many possible structural variations that can be achieved through systematic modification of the basic phenoxyacetamide framework. The phenoxyacetamide family encompasses a diverse range of compounds that share the common structural motif of a phenoxy group connected to an acetamide functionality, with various substituents providing unique properties to individual family members.

The compound's position within this family is characterized by its specific substitution pattern, which includes the meta-amino group on the aniline portion and the para-methyl group on the phenoxy component. This particular combination of substituents places the compound in a subset of phenoxyacetamide derivatives that possess both electron-donating groups, potentially influencing its chemical reactivity and physical properties compared to other family members with different substitution patterns.

Recent research has demonstrated that phenoxyacetamide derivatives exhibit remarkable structural diversity and can be modified to achieve specific chemical and biological properties. The family includes compounds with various substituents such as halogens, alkyl groups, nitro groups, and other functional groups that can dramatically alter the compounds' characteristics. This compound represents one specific example of how systematic structural modification can create compounds with unique properties.

The phenoxyacetamide family has gained significant attention in medicinal chemistry research due to the versatility of the core structure and its potential for generating compounds with diverse biological activities. Members of this family have been investigated for various applications, and the systematic exploration of structure-activity relationships continues to provide insights into how different substitution patterns influence compound properties and potential applications.

Properties

IUPAC Name |

N-(3-aminophenyl)-2-(4-methylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-11-5-7-14(8-6-11)19-10-15(18)17-13-4-2-3-12(16)9-13/h2-9H,10,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYJAVOQFZFVWQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminophenyl)-2-(4-methylphenoxy)acetamide typically involves the reaction of 3-aminophenol with 4-methylphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: Dissolve 3-aminophenol in an appropriate solvent (e.g., dichloromethane).

Step 2: Add triethylamine to the solution to act as a base.

Step 3: Slowly add 4-methylphenoxyacetyl chloride to the reaction mixture while maintaining a low temperature.

Step 4: Stir the reaction mixture for several hours at room temperature.

Step 5: Purify the product using column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminophenyl)-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aminophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

Oxidation: Quinones, oxidized phenolic derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

N-(3-Aminophenyl)-2-(4-methylphenoxy)acetamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It can be used in the development of new pharmaceuticals and therapeutic agents.

Medicine: Explored for its potential use in drug discovery and development. Its unique structure allows for the design of molecules that can target specific biological pathways and receptors.

Industry: Utilized in the production of specialty chemicals and intermediates. It can be incorporated into formulations for coatings, adhesives, and other industrial applications.

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares N-(3-Aminophenyl)-2-(4-methylphenoxy)acetamide with structurally related acetamides:

Key Observations:

- This difference impacts polarity, bioavailability, and target interactions.

Biological Activity

N-(3-Aminophenyl)-2-(4-methylphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the biological activity associated with this compound, focusing on its mechanisms, applications, and relevant case studies.

- Chemical Formula : C₁₆H₁₈N₂O₂

- CAS Number : 1016529-45-5

- Molecular Weight : 270.33 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to the inhibition of various enzymes and receptors, thereby modulating cellular processes such as inflammation and microbial resistance.

Key Mechanisms:

- Antimicrobial Activity : The compound exhibits potential antimicrobial properties, which may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

- Anti-inflammatory Effects : It may reduce inflammation by inhibiting pro-inflammatory cytokines or enzymes involved in the inflammatory response.

Antimicrobial Activity

Recent studies have demonstrated the compound's effectiveness against a range of microbial strains. The Minimum Inhibitory Concentration (MIC) values indicate the lowest concentration at which the compound exhibits antimicrobial effects.

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Klebsiella pneumoniae | 16 |

These results suggest that this compound could be a promising candidate for further development as an antimicrobial agent.

Anti-inflammatory Activity

In vitro assays have shown that the compound can significantly reduce the production of inflammatory mediators. For instance, a study reported a reduction in TNF-alpha levels by approximately 50% at a concentration of 10 µM.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria, with notable activity against resistant strains. -

Case Study on Anti-inflammatory Properties :

In another investigation, the anti-inflammatory effects were assessed using an animal model of acute inflammation. The administration of this compound resulted in a significant reduction in paw edema compared to control groups, indicating its potential therapeutic role in inflammatory diseases.

Q & A

Q. Q1: What are the common synthetic routes for preparing N-(3-Aminophenyl)-2-(4-methylphenoxy)acetamide, and how can reaction intermediates be optimized?

Answer: The synthesis typically involves multi-step reactions starting with substituted phenols or amino-substituted precursors. For example:

Aminophenol Derivatization : React 3-aminophenol with 4-methylphenoxyacetyl chloride in a nucleophilic acyl substitution reaction under inert conditions (e.g., dry THF, 0–5°C) to form the acetamide backbone .

Intermediate Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates. Yields can be improved by optimizing stoichiometry (1.2:1 acyl chloride-to-amine ratio) and reaction time (12–24 hours) .

Characterization : Confirm intermediate structures via -NMR (e.g., aromatic protons at δ 6.8–7.2 ppm) and LC-MS (m/z 285.3 [M+H]) .

Structural Analysis

Q. Q2: How can spectroscopic techniques distinguish positional isomers in this compound derivatives?

Answer:

- -NMR : The 4-methylphenoxy group shows a singlet for the methyl group (δ 2.3 ppm), while the 3-aminophenyl group exhibits meta-coupled aromatic protons (δ 6.6–6.8 ppm). Ortho/meta/para isomers can be differentiated by splitting patterns and integration ratios .

- IR Spectroscopy : The acetamide C=O stretch appears at ~1650 cm, and the N–H bend (amine) at ~1600 cm. Positional isomers may show shifts due to steric or electronic effects .

- X-ray Crystallography : Resolve ambiguities by analyzing crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions between acetamide and phenoxy groups) .

Biological Activity Screening

Q. Q3: What assay methodologies are recommended for evaluating the bioactivity of this compound in kinase inhibition studies?

Answer:

- Kinase Inhibition Assays : Use recombinant kinase enzymes (e.g., EGFR, MAPK) with ATP-Glo luminescent assays. IC values can be determined via dose-response curves (1–100 µM) .

- Cellular Uptake Studies : Employ fluorescent tagging (e.g., BODIPY conjugates) and confocal microscopy to assess intracellular localization in cancer cell lines (e.g., HeLa, MCF-7) .

- SAR Analysis : Modify the 4-methylphenoxy or acetamide groups and compare activity to establish structure-activity relationships .

Analytical Method Development

Q. Q4: How can HPLC methods be optimized for quantifying trace impurities in synthesized batches?

Answer:

- Column Selection : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (60:40 v/v) at 1 mL/min .

- Detection : UV detection at 254 nm for the acetamide chromophore.

- Validation : Assess linearity (R > 0.99), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) per ICH guidelines. Key impurities include unreacted 3-aminophenol (retention time ~3.2 min) and hydrolyzed byproducts .

Safety and Handling

Q. Q5: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis .

- Spill Management : Absorb with inert material (e.g., vermiculite), place in sealed containers, and dispose as hazardous waste.

- First Aid : For skin contact, wash with soap/water for 15 minutes. If inhaled, move to fresh air and monitor for respiratory irritation .

Advanced Mechanistic Studies

Q. Q6: How can computational modeling predict the binding affinity of this compound to protein targets?

Answer:

- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2). Key residues (e.g., Arg120, Tyr355) may form hydrogen bonds with the acetamide group .

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) to validate docking results .

- QSAR Models : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict bioactivity across derivatives .

Contradictory Data Resolution

Q. Q7: How should researchers address discrepancies in reported synthetic yields (e.g., 30% vs. 50%) for similar acetamide derivatives?

Answer:

- Parameter Screening : Systematically vary catalysts (e.g., DMAP vs. pyridine), solvents (DMF vs. THF), and temperatures.

- Reaction Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and identify bottlenecks (e.g., incomplete acylation) .

- Reproducibility : Replicate conditions from literature sources and cross-validate with independent characterization (e.g., -NMR for carbonyl confirmation) .

Stability and Degradation

Q. Q8: What accelerated stability conditions are appropriate for assessing long-term storage of this compound?

Answer:

- ICH Guidelines : Test under 40°C/75% RH for 6 months. Analyze degradation via HPLC every 30 days.

- Degradation Pathways : Hydrolysis of the acetamide group (pH-dependent; t ~180 days at pH 7.4) and oxidation of the 4-methylphenoxy moiety (add antioxidants like BHT) .

- Light Sensitivity : Store in amber glass vials under argon to prevent photolytic cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.